(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is a compound belonging to the class of piperazine-2,5-diones. These compounds are known for their diverse biological activities, including anticancer, antibiotic, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of dipeptides or building from an already established core . Another method utilizes the Ugi reaction, a multicomponent reaction known for its efficiency in constructing highly functionalized heterocyclic skeletons . The Ugi reaction proceeds in methanol at room temperature, followed by cyclization to form the piperazine-2,5-dione core .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include alkynyls, amides, and alkynes . The reactions often occur under mild conditions, such as room temperature, and may involve catalysts like NaH .
Major Products: The major products formed from these reactions include various substituted piperazine-2,5-diones, which exhibit significant biological activities .
Scientific Research Applications
(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione has a wide range of scientific research applications. It is used in the development of anticancer agents, antibiotics, and antibacterial drugs . The compound’s unique structure allows for the construction of diverse molecules, making it valuable in medicinal chemistry and drug discovery . Additionally, it has applications in the study of multicomponent reactions and the synthesis of heterocyclic compounds .
Mechanism of Action
The mechanism of action of (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of cancer cells and bacteria through various biochemical pathways . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione include other piperazine-2,5-diones, such as (3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties. This compound’s ability to inhibit cancer cell growth and bacterial activity makes it a valuable candidate for further research and drug development .
Properties
IUPAC Name |
(3R,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZCJQDRPOME-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N1)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.